molecular formula C13H26ClN B14873433 7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride

7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride

Cat. No.: B14873433
M. Wt: 231.80 g/mol
InChI Key: IJCFUQMEXDHXNS-UHFFFAOYSA-N
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Description

7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The tert-butyl group and the spiro configuration contribute to the compound’s stability and reactivity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with tert-butylamine under acidic conditions to form the desired amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, affecting their function. The spiro configuration may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride
  • tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Compared to similar compounds, 7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride offers unique structural features that contribute to its stability and reactivity. The presence of the tert-butyl group and the spiro configuration makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H26ClN

Molecular Weight

231.80 g/mol

IUPAC Name

7-tert-butylspiro[3.5]nonan-3-amine;hydrochloride

InChI

InChI=1S/C13H25N.ClH/c1-12(2,3)10-4-7-13(8-5-10)9-6-11(13)14;/h10-11H,4-9,14H2,1-3H3;1H

InChI Key

IJCFUQMEXDHXNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CCC2N.Cl

Origin of Product

United States

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